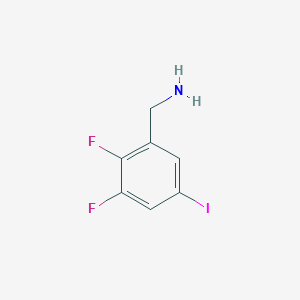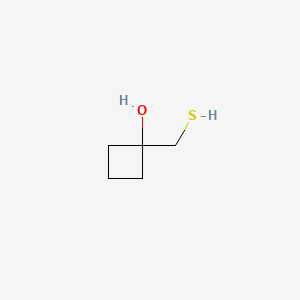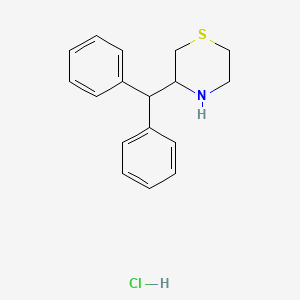
3-(Diphenylmethyl)thiomorpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Diphenylmethyl)thiomorpholine hydrochloride is a chemical compound widely used in scientific research. It is a morpholine derivative with the molecular formula C17H20ClNS and a molecular weight of 305.8654. This compound is known for its unique structure, which includes a thiomorpholine ring substituted with a diphenylmethyl group.
Méthodes De Préparation
The synthesis of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves several steps. One common synthetic route includes the reaction of thiomorpholine with benzyl chloride under specific conditions to introduce the diphenylmethyl group. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
3-(Diphenylmethyl)thiomorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the aromatic rings or the thiomorpholine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position .
Applications De Recherche Scientifique
3-(Diphenylmethyl)thiomorpholine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery. Its interactions with biological targets are studied to develop new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Diphenylmethyl)thiomorpholine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding is often mediated by the diphenylmethyl group, which can interact with hydrophobic pockets in the target molecules. The thiomorpholine ring may also play a role in stabilizing these interactions.
Comparaison Avec Des Composés Similaires
3-(Diphenylmethyl)thiomorpholine hydrochloride can be compared with other morpholine derivatives and thiomorpholine compounds:
Morpholine: A simpler structure without the diphenylmethyl group. It is less hydrophobic and has different reactivity.
Thiomorpholine: Lacks the diphenylmethyl group, making it less bulky and potentially less selective in its interactions.
Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups but different core structures. These may have different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the thiomorpholine ring and the diphenylmethyl group, which imparts specific reactivity and binding properties.
Propriétés
Formule moléculaire |
C17H20ClNS |
|---|---|
Poids moléculaire |
305.9 g/mol |
Nom IUPAC |
3-benzhydrylthiomorpholine;hydrochloride |
InChI |
InChI=1S/C17H19NS.ClH/c1-3-7-14(8-4-1)17(15-9-5-2-6-10-15)16-13-19-12-11-18-16;/h1-10,16-18H,11-13H2;1H |
Clé InChI |
ZWJRAIWGNISNHQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


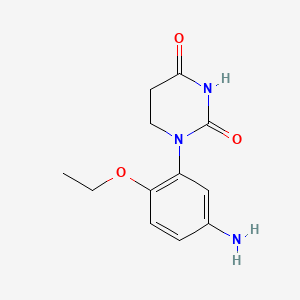
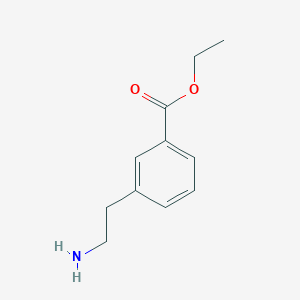
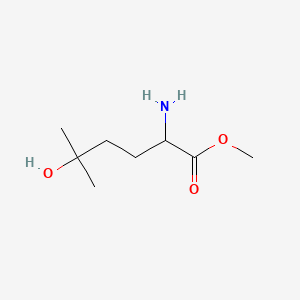
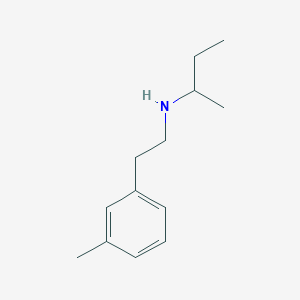
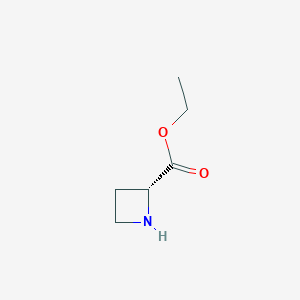
![{[4-Methoxy-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13484538.png)

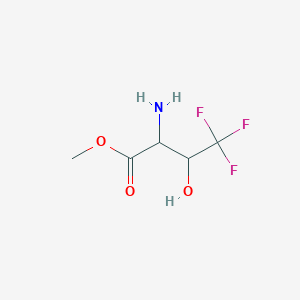
![5,5-Difluorospiro[2.3]hexan-1-amine hydrochloride](/img/structure/B13484546.png)

